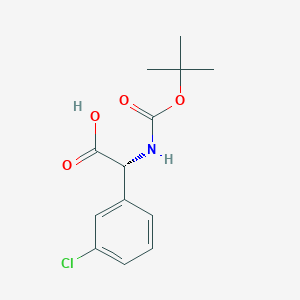

N-Boc-2-(3'-Chlorophenyl)-D-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

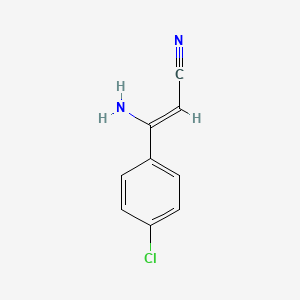

Molecular Structure Analysis

The molecular structure of N-Boc-2-(3’-Chlorophenyl)-D-glycine consists of a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of the glycine moiety, and a 3’-chlorophenyl group attached to the alpha carbon of the glycine . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

N-Boc-2-(3’-Chlorophenyl)-D-glycine has a molecular weight of 285.72 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Proteomics Research

N-Boc-2-(3’-Chlorophenyl)-D-glycine: is utilized in proteomics research as a specialty chemical. It is employed in the study of proteins and their functions, particularly in the context of complex mixtures where its stability and reactivity are advantageous .

Synthesis of Medicinally Active Compounds

This compound is used in the synthesis of hybrid medicinally active compounds, such as dual inhibitors of IDO1 and DNA Pol gamma. Its protective Boc group is crucial for the selective formation of bonds while minimizing competing reactions .

Deprotection Strategies

The Boc group of N-Boc-2-(3’-Chlorophenyl)-D-glycine can be selectively removed using mild deprotection methods, such as oxalyl chloride in methanol. This is essential in synthetic organic chemistry for the preparation of various pharmaceuticals .

Asymmetric Synthesis

The compound plays a role in asymmetric synthesis, where it can be used to create chiral centers with high enantiomeric excess. This is particularly important in the production of enantiomerically pure pharmaceuticals .

Wirkmechanismus

Target of Action

The compound is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system

Mode of Action

The compound contains a tert-butyloxycarbonyl (boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This suggests that the compound may interact with its targets through the Boc group.

Pharmacokinetics

The presence of the boc group may influence these properties, as it can affect the compound’s stability and reactivity .

Result of Action

The compound’s boc group can be selectively deprotected under certain conditions, which may result in changes to the compound’s structure and activity .

Action Environment

The stability of the boc group to various conditions suggests that the compound may be relatively stable under a range of environmental conditions .

Eigenschaften

IUPAC Name |

(2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKFLAFNZFBBB-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427445 |

Source

|

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

926641-28-3 |

Source

|

| Record name | N-Boc-2-(3'-Chlorophenyl)-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol](/img/structure/B1276551.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1276563.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B1276576.png)